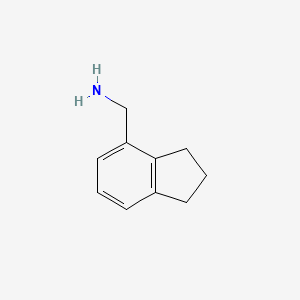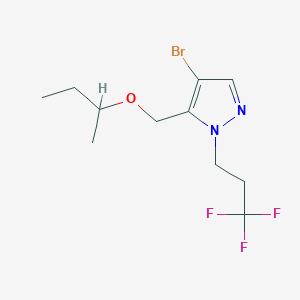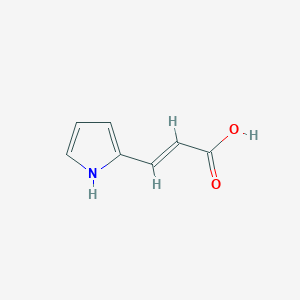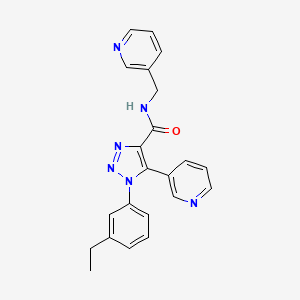
(2,3-dihydro-1H-inden-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-dihydro-1H-inden-4-yl)methanamine” is a chemical compound with the IUPAC name 2,3-dihydro-1H-inden-1-ylmethanamine . Its molecular weight is 147.22 .
Synthesis Analysis
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives has been described . Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps), and three compounds (1c, 1e, 1f) were newly reported . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .Molecular Structure Analysis
The InChI code for “(2,3-dihydro-1H-inden-4-yl)methanamine” is 1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 . The molecular structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis
“(2,3-dihydro-1H-inden-4-yl)methanamine” is a liquid at room temperature .科学的研究の応用
Antimicrobial Activity
Compounds derived from 2,3-dihydro-1H-inden-1-one have been studied for their antimicrobial properties . Research has shown that these compounds exhibit potent antibacterial action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris . Additionally, they have demonstrated antifungal properties against Aspergillus niger and Candida albicans . These findings suggest potential applications in developing new antimicrobial agents.
Antifungal Studies
The derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and tested for their antifungal efficacy . The ultrasound synthesis technique has proven to be satisfactory in terms of time and synthetic performance . The compounds have shown promising results against fungal agents, which could lead to the development of new antifungal medications.
Anticancer Properties
The structure of 2,3-dihydro-1H-inden-1-one has been associated with a profile of pharmacological properties, including anticancer activities . The presence of halo-aryl and heterocyclic tags on these compounds could potentially enhance their effectiveness as anticancer agents, opening avenues for cancer treatment research.
Anti-Alzheimer’s Disease
Novel 2,3-dihydro-1H-inden-1-ones have been designed and evaluated as dual inhibitors of PDE4/AChE with the aim of treating Alzheimer’s disease . These compounds could improve cognitive and memory function, representing a significant step forward in the search for effective Alzheimer’s treatments.
Neuroinflammation Treatment
The same class of compounds has also been investigated for their potency against neuroinflammation . This is particularly relevant for conditions like Alzheimer’s disease, where neuroinflammation plays a critical role in the progression of the disease.
Antiviral Applications
Indole derivatives, which share a similar structural motif with 2,3-dihydro-1H-inden-1-one, have shown various biological activities, including antiviral properties . This suggests that 2,3-dihydro-1H-inden-4-yl)methanamine could be explored for its potential in developing new antiviral drugs.
Safety and Hazards
The safety information for “(2,3-dihydro-1H-inden-4-yl)methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . In particular, methoxylated 2,3-dihydro-1H-indene-1-methanamines are known to be selective 5-HT2A receptor agonists .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, causing changes in the receptor activity . This interaction could potentially lead to a variety of physiological and pharmacological effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
特性
IUPAC Name |
2,3-dihydro-1H-inden-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAFXLBELPDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydro-1H-inden-4-yl)methanamine | |
CAS RN |
17450-60-1 |
Source


|
| Record name | (2,3-dihydro-1H-inden-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2777605.png)
![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)


![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)
![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)